ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
CAS No.: 1060189-63-0
Cat. No.: VC11922964
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060189-63-0 |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | ethyl 4-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H23N3O5/c1-3-30-19-11-7-16(8-12-19)20-13-22(28)26(15-24-20)14-21(27)25-18-9-5-17(6-10-18)23(29)31-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,25,27) |
| Standard InChI Key | KOAJGFRMVIRQCK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Introduction
Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a complex organic compound with a molecular formula of C23H23N3O5 and a molecular weight of 421.4 g/mol . This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate typically involves several steps, including the formation of the pyrimidine core, introduction of the ethoxyphenyl group, and attachment of the acetamido linkage to the benzoate ester. The process requires careful control of reaction conditions such as temperature, time, and solvent choice to ensure high yields and purity of the final product.
Biological and Chemical Applications
Pyrimidine derivatives, such as ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with various biological targets, which may lead to applications in drug development, particularly in areas such as antiviral or anticancer therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume